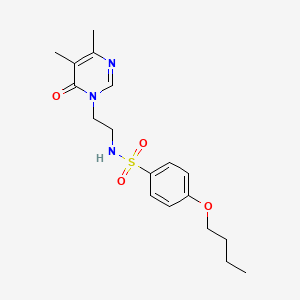

4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a butoxy group at the para position. The sulfonamide nitrogen is connected via an ethyl linker to a 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl moiety. Its molecular formula is C₁₉H₂₆N₄O₄S (molecular weight: 406.5 g/mol).

Properties

IUPAC Name |

4-butoxy-N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4S/c1-4-5-12-25-16-6-8-17(9-7-16)26(23,24)20-10-11-21-13-19-15(3)14(2)18(21)22/h6-9,13,20H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVYEFVSXSFLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

Attachment of the Butoxy Group: The butoxy group can be introduced via an etherification reaction using butanol and a suitable leaving group, such as a halide.

Sulfonamide Formation: The final step involves the formation of the sulfonamide bond by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring in the benzenesulfonamide structure can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets could include bacterial enzymes, making it effective as an antimicrobial agent. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Heterocyclic Ring Modifications

- Pyrimidinone vs. Pyridazine Derivatives: Target Compound: The 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl group provides a planar aromatic system with two nitrogen atoms at positions 1 and 3. This arrangement supports hydrogen bonding with biological targets (e.g., enzymes). Analog (4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, 5a): Features a pyridazine ring (two adjacent nitrogen atoms at positions 1 and 2), which alters electronic distribution and reduces steric bulk compared to pyrimidinone. This reduces predicted logP (~2.3) and may decrease metabolic stability due to increased polarity .

| Property | Target Compound | Compound 5a (Pyridazine Analog) |

|---|---|---|

| Molecular Weight | 406.5 g/mol | 357.4 g/mol |

| logP (Predicted) | 2.8 | 2.3 |

| Hydrogen-Bond Acceptors | 6 | 7 |

2.2. Alkoxy Chain Variations

- Butoxy vs. Benzyloxy Substitutions: The butoxy group (C₄H₉O) in the target compound improves lipid solubility compared to the benzyloxy group (C₆H₅CH₂O) in 5a. Metabolic Stability: Butoxy chains are prone to ω-1 hydroxylation, whereas benzyloxy groups may undergo hydrolytic cleavage, releasing benzyl alcohol (a known hepatotoxin) .

2.3. Pharmacological Implications

- Enzyme Inhibition: The target compound’s pyrimidinone ring and methyl substituents likely enhance hydrophobic interactions with enzyme active sites (e.g., cyclooxygenase-2 or carbonic anhydrase), compared to pyridazine-based analogs.

- Toxicity : The absence of a benzyl group in the target compound reduces risks associated with benzyl alcohol metabolites, suggesting a safer profile .

Biological Activity

4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure combines a benzenesulfonamide moiety with a pyrimidinone derivative, linked by an ethyl spacer. The presence of a butoxy group enhances solubility and may influence biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of the compound is . The structural features include:

- Benzenesulfonamide group, which is known for its diverse pharmacological properties.

- Pyrimidinone derivative that contributes to the compound's biological activity.

- Butoxy substituent that may enhance solubility and bioavailability.

Antiproliferative Activity

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzenesulfonamide derivatives demonstrated their ability to inhibit cell growth in nanomolar concentrations across multiple cancer types, including colon and breast cancers .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | HT-29 | 50 |

| Compound B | MCF7 | 75 |

| 4-butoxy... | M21 | TBD |

Note: TBD = To Be Determined based on future studies.

The mechanism of action for compounds like this compound often involves:

- Cell Cycle Arrest : These compounds can induce G2/M phase arrest in cancer cells, leading to apoptosis.

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, disrupting cytoskeletal integrity and promoting cell death .

Case Studies

- Chick Chorioallantoic Membrane (CAM) Assay : In vivo studies using CAM assays have indicated that certain derivatives can effectively block angiogenesis and tumor growth comparable to established agents like combretastatin A-4. This suggests that this compound may have similar therapeutic potential .

- Quantitative Structure–Activity Relationship (QSAR) : Advanced QSAR analyses have been conducted to correlate structural features of benzenesulfonamide derivatives with their biological activities. These studies help identify optimal modifications to enhance efficacy and reduce toxicity .

Q & A

Q. What are the optimal synthetic routes for 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide, and how can purity be maximized?

Methodological Answer: The synthesis involves a multi-step process starting with sulfonylation of the pyrimidinone derivative. Key steps include:

- Coupling reaction: Reacting 4-butoxybenzenesulfonyl chloride with the ethylamine-linked pyrimidinone intermediate under basic conditions (e.g., NaOH) to form the sulfonamide bond .

- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) . Critical Parameters: Temperature control (<40°C) during sulfonylation prevents decomposition of the pyrimidinone moiety .

Q. How does the butoxy group influence solubility and biological activity?

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR: Confirm regiochemistry of the pyrimidinone ring (e.g., ¹H-NMR: δ 6.8–7.2 ppm for aromatic protons, δ 1.4–1.6 ppm for butoxy methylene) .

- HRMS: Validate molecular formula (C₁₉H₂₆N₃O₄S) with <2 ppm error .

- IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for therapeutic targets (e.g., anti-inflammatory or anticancer activity)?

Methodological Answer:

- Targeted Modifications: Replace the pyrimidinone core with pyridazinone or triazine rings to assess impact on binding affinity .

- Biological Assays: Test analogs in COX-2 inhibition (anti-inflammatory) or MTT assays (anticancer). For example, IC₅₀ values for COX-2 inhibition ranged from 0.8–5.6 µM in a series of sulfonamide derivatives . Data Contradiction Note: Some analogs with increased lipophilicity show reduced activity due to poor aqueous solubility, highlighting the need for balanced logP (ideal range: 2.5–3.5) .

Q. What experimental design strategies ensure reproducibility in long-term biological studies?

Methodological Answer:

- Randomized Block Design: Assign treatments to blocks based on biological replicates (e.g., cell lines or animal batches) to minimize variability .

- Controls: Include vehicle controls (DMSO <0.1%) and reference compounds (e.g., celecoxib for COX-2 studies).

- Statistical Power Analysis: Use pilot data to calculate sample size (e.g., n ≥ 6 for in vivo studies, α = 0.05, power = 0.8) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). Key interactions include hydrogen bonding between the sulfonamide group and Arg120/His90 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Pool data from independent studies (e.g., IC₅₀ values) and apply random-effects models to account for heterogeneity .

- Assay Standardization: Validate protocols using reference standards (e.g., NCI-60 panel for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from differences in cell passage number or serum concentration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.